Methyl 6-methyl-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-METHYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzothiophene ring, and a propoxyphenyl group.
Preparation Methods
The synthesis of METHYL 6-METHYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and benzothiophene rings, followed by their coupling. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
METHYL 6-METHYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and benzothiophene rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, including inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Similar compounds include:
6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid: Shares the quinoline and propoxyphenyl groups but lacks the benzothiophene ring.
4-Methyl-6-phenylpyrimidin-2-amine: Contains a pyrimidine ring instead of a quinoline ring.
METHYL 6-METHYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H30N2O4S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
methyl 6-methyl-2-[[2-(4-propoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O4S/c1-4-15-36-20-12-10-19(11-13-20)25-17-23(21-7-5-6-8-24(21)31-25)28(33)32-29-27(30(34)35-3)22-14-9-18(2)16-26(22)37-29/h5-8,10-13,17-18H,4,9,14-16H2,1-3H3,(H,32,33) |
InChI Key |
JDKYKILVJKJINU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C)C(=O)OC |
Origin of Product |
United States |
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